

Species differences in P2X4 receptor pharmacology

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An In-depth Technical Guide on Species Differences in P2X4 Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key therapeutic target for various cardiovascular, inflammatory, and neurological disorders.[1][2][3] It is widely expressed in the immune and central nervous systems.[4] As preclinical drug development often relies on animal models, understanding the pharmacological differences of P2X4 receptor orthologues across species is critical for the successful translation of research findings.[1] This guide provides a systematic comparison of P2X4 receptor pharmacology in humans, rats, and mice, detailing agonist and antagonist profiles, experimental protocols, and relevant signaling pathways.

Quantitative Data on Agonist and Antagonist Potency

Significant species-dependent variations exist in the potency of P2X4 receptor ligands. The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists across human, rat, and mouse P2X4 receptors.

Table 1: Comparative Potency of P2X4 Receptor Agonists (EC50 in μM)



Agonist	Human P2X4	Rat P2X4	Mouse P2X4	Key Observations
АТР	0.747 ± 0.180	~0.269	0.565 ± 0.085	ATP is a potent agonist across all three species with similar EC50 values.
2-MeSATP	2 ± 0.2	Not specified	8 ± 2	2-MeSATP is a partial agonist at both human and mouse P2X4, with slightly higher potency at the human receptor.
BzATP	~0.166	Insensitive up to 100 μΜ	2.92	Significant species differences, with the rat P2X4 receptor being notably insensitive to BzATP.
СТР	20 ± 4	Not specified	10 ± 1	CTP is a partial agonist at human P2X4 but a full agonist at the mouse receptor.

Table 2: Comparative Potency of P2X4 Receptor Antagonists (IC50 in μM)



Antagonist	Human P2X4	Rat P2X4	Mouse P2X4	Key Observations
5-BDBD	1 ± 0.3	0.75	Insensitive	Potent antagonist at human and rat P2X4 receptors but not at the mouse receptor.
BX-430	0.426 ± 0.162	>10	Insensitive up to 100 μΜ	Displays excellent selectivity for human over mouse P2X4.
PSB-12062	0.248 ± 0.041	0.928 - 1.76	3 ± 2	Shows modest selectivity for human over mouse P2X4.
BAY-1797	0.210 ± 0.074	~0.100	0.141 ± 0.024	A potent antagonist with similar activity across all three species.
PPADS	34 ± 16	Not specified	42 ± 14	A broad- spectrum antagonist that inhibits human and mouse P2X4 equipotently.
TNP-ATP	17 ± 5	Not specified	93 ± 4	Displays selectivity for human over mouse P2X4.



Experimental Protocols

The characterization of species-specific P2X4 receptor pharmacology relies on robust experimental techniques.

Calcium Influx Assays

This high-throughput method is used to measure changes in intracellular calcium concentration following receptor activation.

- Cell Line Generation: Stably transfect a suitable host cell line, such as 1321N1 astrocytoma or HEK293 cells, with the P2X4 receptor orthologue of interest (human, rat, or mouse).
- Cell Culture: Culture the stably expressing cell lines in appropriate media.
- Assay Preparation: Seed the cells into 96-well or 384-well plates and allow them to adhere.
- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- Compound Addition: Use an automated liquid handler to add antagonists at various concentrations, followed by the addition of an agonist (e.g., ATP at its EC80 concentration).
- Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
- Data Analysis: Calculate the change in fluorescence to determine the agonist-induced calcium influx. For antagonists, determine the concentration-dependent inhibition of the agonist response and calculate the IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor.

 Cell Preparation: Culture and transfect mammalian cells (e.g., HEK293) with the desired P2X4 receptor construct.

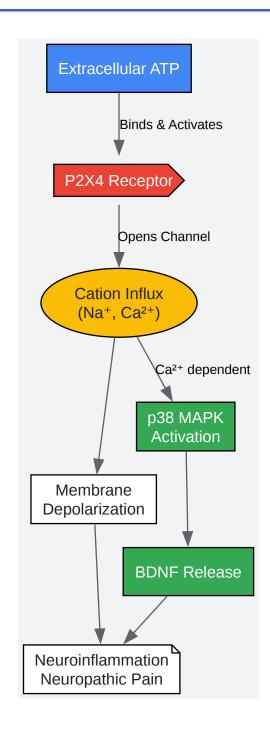


- Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a single transfected cell.
 - Voltage-clamp the cell at a holding potential of -60 mV.
 - Record membrane currents using an appropriate amplifier and data acquisition system.
- Drug Application: Apply agonists and antagonists to the cell using a rapid perfusion system to allow for fast solution exchange.
- Data Analysis: Measure the peak amplitude of the ATP-gated currents in the presence and absence of antagonists. Construct concentration-response curves to determine EC50 and IC50 values.

Signaling Pathways and Experimental Workflows P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades. In immune cells like microglia, this can lead to the activation of p38 MAPK and the release of inflammatory mediators such as brain-derived neurotrophic factor (BDNF).





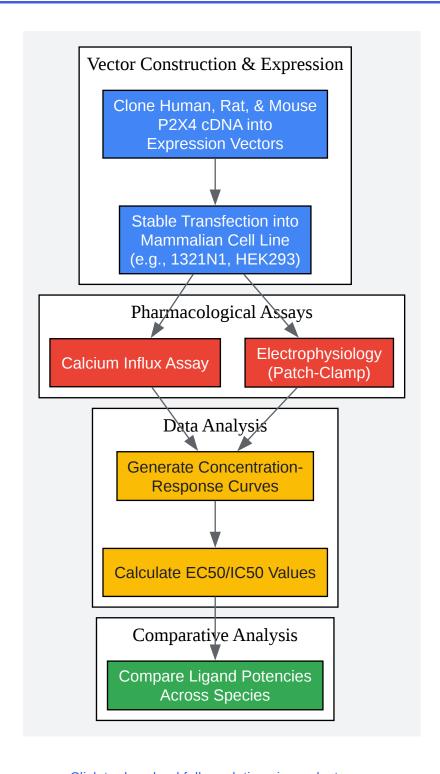
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Caption: P2X4 receptor activation and downstream signaling.

Experimental Workflow for Characterizing Species Differences

A systematic workflow is essential for accurately determining and comparing the pharmacological profiles of P2X4 receptor orthologues.





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Caption: Workflow for P2X4 antagonist characterization.

Conclusion



The data presented in this guide highlights the significant pharmacological differences in the P2X4 receptor across human, rat, and mouse. Antagonists such as 5-BDBD and BX-430 show marked species selectivity, being potent at the human receptor while largely inactive at the mouse orthologue. Conversely, compounds like BAY-1797 exhibit high potency across these species, making them valuable tools for translational studies. These species-specific pharmacological profiles underscore the importance of comprehensive characterization of novel compounds on P2X4 receptor orthologues from all relevant species during the drug development process to ensure the validity and translatability of preclinical findings.

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